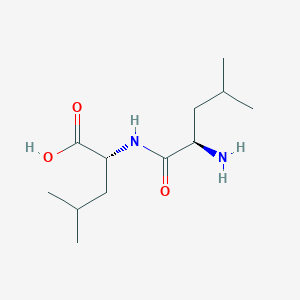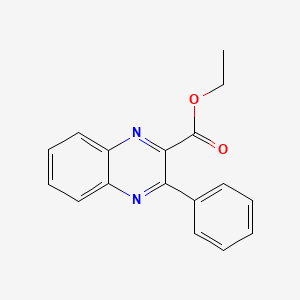
1-Butylcycloheptan-1-ol
Vue d'ensemble
Description
1-Butylcycloheptan-1-ol is a chemical compound with the molecular formula C11H22O . It belongs to the family of cycloalkanols, which are characterized by a hydroxyl group (-OH) attached to a cycloalkane ring. This compound is of interest in various fields of research and industry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone followed by reduction . The process typically includes:
Alkylation: Cycloheptanone is reacted with butyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 1-butylcycloheptanone.
Reduction: The resulting 1-butylcycloheptanone is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to 1-butylcycloheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-butylcycloheptyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 1-Butylcycloheptanone.
Reduction: 1-Butylcycloheptane.
Substitution: 1-Butylcycloheptyl chloride.
Applications De Recherche Scientifique
1-Butylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile
Mécanisme D'action
The mechanism of action of 1-butylcycloheptan-1-ol is primarily related to its ability to interact with biological membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Its hydrophobic butyl group enables it to integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Cycloheptanol: Similar in structure but lacks the butyl group, making it less hydrophobic.
1-Butylcyclohexanol: Has a six-membered ring instead of a seven-membered ring, leading to different chemical and physical properties.
Cyclooctanol: Contains an eight-membered ring, which affects its reactivity and stability .
Uniqueness: 1-Butylcycloheptan-1-ol is unique due to its seven-membered ring structure combined with a butyl group, which imparts distinct hydrophobic characteristics and reactivity compared to other cycloalkanols .
Propriétés
IUPAC Name |
1-butylcycloheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-8-11(12)9-6-4-5-7-10-11/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDIDBBWMDVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















